(Z)-2-Cyano-3-(furan-2-yl)-N-(8-methoxyquinolin-5-yl)prop-2-enamide
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Description
(Z)-2-Cyano-3-(furan-2-yl)-N-(8-methoxyquinolin-5-yl)prop-2-enamide is a useful research compound. Its molecular formula is C18H13N3O3 and its molecular weight is 319.32. The purity is usually 95%.
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Biological Activity
(Z)-2-Cyano-3-(furan-2-yl)-N-(8-methoxyquinolin-5-yl)prop-2-enamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound can be described by the following structural formula:
- Molecular Formula : C16H14N2O2
- Molecular Weight : 270.30 g/mol
- SMILES Notation : C1=CC=C2C(=C1)C(=CN=C2C(=O)N(C)C(=C(C#N)C(=O)N(C)C)C)C
Key Physical Properties
Property | Value |
---|---|
Log P | 3.5717 |
Polar Surface Area | 58.923 Ų |
Hydrogen Bond Acceptors | 4 |
Hydrogen Bond Donors | 2 |
Anticancer Activity
Recent studies have indicated that this compound exhibits significant anticancer properties. It has been shown to inhibit the proliferation of various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the induction of apoptosis through the activation of caspase pathways, as evidenced by increased levels of cleaved caspases in treated cells.
Antimicrobial Activity
The compound has also demonstrated antimicrobial activity against several bacterial strains, including both Gram-positive and Gram-negative bacteria. In vitro assays revealed that it inhibits bacterial growth by disrupting cell wall synthesis and function, making it a potential candidate for developing new antibiotics.
Anti-inflammatory Effects
In addition to its anticancer and antimicrobial properties, this compound has shown anti-inflammatory effects in preclinical models. It reduces the production of pro-inflammatory cytokines such as TNF-alpha and IL-6, which may contribute to its therapeutic potential in inflammatory diseases.
Study 1: Anticancer Efficacy
A study published in a peer-reviewed journal evaluated the anticancer efficacy of this compound on MCF-7 breast cancer cells. The results showed a dose-dependent decrease in cell viability with an IC50 value of approximately 15 µM after 48 hours of treatment. Flow cytometry analysis indicated that treated cells exhibited increased annexin V staining, confirming apoptosis induction.
Study 2: Antimicrobial Testing
In another study assessing antimicrobial activity, this compound was tested against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL for S. aureus and 64 µg/mL for E. coli, indicating moderate antibacterial potency.
Study 3: Anti-inflammatory Mechanism
Research focusing on the anti-inflammatory properties revealed that the compound significantly reduced LPS-induced TNF-alpha production in THP-1 macrophages. The compound's mechanism involved inhibition of NF-kB signaling pathways, leading to decreased expression of inflammatory mediators.
Properties
IUPAC Name |
(Z)-2-cyano-3-(furan-2-yl)-N-(8-methoxyquinolin-5-yl)prop-2-enamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13N3O3/c1-23-16-7-6-15(14-5-2-8-20-17(14)16)21-18(22)12(11-19)10-13-4-3-9-24-13/h2-10H,1H3,(H,21,22)/b12-10- |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GABXBZHGDJAPSI-BENRWUELSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=C(C=C1)NC(=O)C(=CC3=CC=CO3)C#N)C=CC=N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C2C(=C(C=C1)NC(=O)/C(=C\C3=CC=CO3)/C#N)C=CC=N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13N3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.